molecular formula C14H17NO3 B183848 2-(azepane-1-carbonyl)benzoic acid CAS No. 20320-45-0

2-(azepane-1-carbonyl)benzoic acid

Cat. No.: B183848
CAS No.: 20320-45-0
M. Wt: 247.29 g/mol
InChI Key: DYQGKIXLYNNGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(1-Azepanylcarbonyl)benzoic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The interaction between 2-(1-Azepanylcarbonyl)benzoic acid and proteases involves the binding of the compound to the active site of the enzyme, inhibiting its activity and preventing the breakdown of proteins . Additionally, 2-(1-Azepanylcarbonyl)benzoic acid can interact with other proteins involved in cellular signaling pathways, modulating their activity and influencing various cellular processes .

Cellular Effects

2-(1-Azepanylcarbonyl)benzoic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(1-Azepanylcarbonyl)benzoic acid can inhibit the activity of specific kinases, which are enzymes that phosphorylate proteins and play a critical role in cell signaling . By inhibiting these kinases, 2-(1-Azepanylcarbonyl)benzoic acid can alter the phosphorylation status of target proteins, affecting their activity and downstream signaling events . This compound can also influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of specific genes involved in cellular metabolism and other processes .

Molecular Mechanism

The molecular mechanism of action of 2-(1-Azepanylcarbonyl)benzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 2-(1-Azepanylcarbonyl)benzoic acid binds to the active site of target enzymes, such as proteases and kinases, inhibiting their activity . This binding interaction prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the breakdown of proteins or the phosphorylation of target proteins . Additionally, 2-(1-Azepanylcarbonyl)benzoic acid can modulate the activity of transcription factors, leading to changes in gene expression and subsequent alterations in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1-Azepanylcarbonyl)benzoic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(1-Azepanylcarbonyl)benzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to 2-(1-Azepanylcarbonyl)benzoic acid can lead to cumulative effects on cellular function, including changes in cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-(1-Azepanylcarbonyl)benzoic acid vary with different dosages in animal models. At low doses, this compound can modulate specific cellular processes without causing significant toxicity or adverse effects . At high doses, 2-(1-Azepanylcarbonyl)benzoic acid can exhibit toxic effects, including cell death, tissue damage, and disruption of normal cellular function . Threshold effects have been observed in animal studies, where a certain dosage level is required to elicit a measurable biological response . It is important to carefully control the dosage of 2-(1-Azepanylcarbonyl)benzoic acid in experimental settings to avoid potential toxicity and ensure accurate results .

Metabolic Pathways

2-(1-Azepanylcarbonyl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further influence cellular processes . For example, 2-(1-Azepanylcarbonyl)benzoic acid can be metabolized by cytochrome P450 enzymes, resulting in the production of reactive intermediates that can interact with other biomolecules and affect cellular function . The metabolic pathways involving 2-(1-Azepanylcarbonyl)benzoic acid are complex and can vary depending on the specific cellular context and experimental conditions .

Transport and Distribution

The transport and distribution of 2-(1-Azepanylcarbonyl)benzoic acid within cells and tissues are critical factors that influence its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, affecting its localization and accumulation within different cellular compartments . For example, 2-(1-Azepanylcarbonyl)benzoic acid can be transported into the cytoplasm by organic anion transporters, where it can interact with target enzymes and proteins . The distribution of 2-(1-Azepanylcarbonyl)benzoic acid within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of 2-(1-Azepanylcarbonyl)benzoic acid is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, 2-(1-Azepanylcarbonyl)benzoic acid can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it can be targeted to the mitochondria, where it can influence cellular metabolism and energy production . The subcellular localization of 2-(1-Azepanylcarbonyl)benzoic acid is a dynamic process that can be regulated by various cellular factors and environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepane-1-carbonyl)benzoic acid typically involves the reaction of azepane with benzoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(azepane-1-carbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(azepane-1-carbonyl)benzoic acid is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Piperidinylcarbonyl)benzoic acid
  • 2-(1-Morpholinylcarbonyl)benzoic acid
  • 2-(1-Pyrrolidinylcarbonyl)benzoic acid

Uniqueness

2-(azepane-1-carbonyl)benzoic acid is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to other similar compounds. The larger ring size of azepane compared to piperidine or morpholine can lead to different steric and electronic effects, influencing its reactivity and interactions .

Properties

IUPAC Name

2-(azepane-1-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(15-9-5-1-2-6-10-15)11-7-3-4-8-12(11)14(17)18/h3-4,7-8H,1-2,5-6,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQGKIXLYNNGCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580043
Record name 2-(Azepane-1-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20320-45-0
Record name 2-(Azepane-1-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.